molecular formula C11H12N4O2 B8773563 5-Nitro-2-(piperazin-1-yl)benzonitrile CAS No. 288251-86-5

5-Nitro-2-(piperazin-1-yl)benzonitrile

Cat. No.: B8773563
CAS No.: 288251-86-5
M. Wt: 232.24 g/mol
InChI Key: LAZSCXFXUBMGGC-UHFFFAOYSA-N
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Description

5-Nitro-2-(piperazin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

288251-86-5

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-nitro-2-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C11H12N4O2/c12-8-9-7-10(15(16)17)1-2-11(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

LAZSCXFXUBMGGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 5-Nitro-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-2-(piperazin-1-yl)benzonitrile (CAS: 32188-75-3) is a critical pharmacophore intermediate used extensively in the synthesis of central nervous system (CNS) agents and kinase inhibitors. Characterized by an electron-deficient benzonitrile core substituted with a nucleophilic piperazine ring and a nitro group, this compound serves as a "privileged scaffold" in medicinal chemistry. Its dual functionality—the reducible nitro group and the secondary amine of the piperazine—allows for orthogonal derivatization, making it an ideal building block for combinatorial libraries targeting G-protein coupled receptors (GPCRs) and tyrosine kinases.

This guide provides a comprehensive technical analysis of the compound's cheminformatics, a validated synthesis protocol via nucleophilic aromatic substitution (


), and a breakdown of its utility in drug development.

Chemical Identity & Cheminformatics

The precise definition of the molecular structure is paramount for database integration and retrosynthetic planning.

Core Identifiers
PropertySpecification
IUPAC Name 5-Nitro-2-(piperazin-1-yl)benzonitrile
CAS Registry Number 32188-75-3
Molecular Formula

Molecular Weight 232.24 g/mol
Exact Mass 232.0960
Appearance Yellow to Orange Solid
SMILES String Analysis

The Simplified Molecular Input Line Entry System (SMILES) string for this compound encodes its specific connectivity and electronic state.

Canonical SMILES: [O-]c1cc(C#N)c(cc1)N2CCNCC2

Isomeric SMILES: C1CNCCN1C2=C(C=C(C=C2)[O-])C#N

Structural Decoding:

  • [O-]: Defines the nitro group (

    
    ) with charge separation explicitly mapped.
    
  • c1cc(C#N)c(cc1): Describes the aromatic benzene ring (c1...c1) substituted with a nitrile group (C#N) at position 1 and the nitro group at position 5.

  • N2CCNCC2: Represents the piperazine ring attached at position 2 relative to the nitrile.

Synthetic Pathway: Nucleophilic Aromatic Substitution ( )

The most robust synthesis of 5-Nitro-2-(piperazin-1-yl)benzonitrile involves the displacement of a halogen leaving group (typically chloride or fluoride) by piperazine. This reaction proceeds via an


 mechanism, facilitated by the strong electron-withdrawing nature of the ortho-cyano and para-nitro groups relative to the leaving group.
Reaction Mechanism

The reaction initiates with the nucleophilic attack of the piperazine nitrogen on the carbon bearing the halogen. This forms a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the re-aromatization and expulsion of the halide.

SNAr_Mechanism Reactants Reactants 2-Chloro-5-nitrobenzonitrile + Piperazine Transition Meisenheimer Complex (Anionic Intermediate) Reactants->Transition Nucleophilic Attack (Slow Step) Product Product 5-Nitro-2-(piperazin-1-yl)benzonitrile + HCl Transition->Product Elimination of Cl- (Fast Step)

Figure 1: Mechanistic flow of the


 reaction converting 2-chloro-5-nitrobenzonitrile to the target piperazine derivative.
Critical Reagent Selection
  • Substrate: 2-Chloro-5-nitrobenzonitrile (CAS: 16588-02-6).[1][2][3][4] The chlorine atom is sufficiently labile due to the activation by the para-nitro and ortho-cyano groups. 2-Fluoro-5-nitrobenzonitrile reacts faster but is significantly more expensive.

  • Nucleophile: Piperazine (Anhydrous). Used in excess (2.0–3.0 equivalents) to act as both the nucleophile and the base to scavenge the generated HCl.

  • Solvent: Polar aprotic solvents like DMF (Dimethylformamide), DMSO , or Acetonitrile are preferred to stabilize the polar transition state.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) can be added if stoichiometric piperazine is used, though excess piperazine is cleaner.

Validated Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis, prioritizing yield and purity suitable for subsequent pharmaceutical applications.

Materials
  • 2-Chloro-5-nitrobenzonitrile: 1.83 g (10 mmol)

  • Piperazine (anhydrous): 2.58 g (30 mmol, 3.0 eq)

  • Acetonitrile (MeCN): 20 mL

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl)[5]

Step-by-Step Methodology
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitrobenzonitrile (1.83 g) in Acetonitrile (20 mL).

    • Add Piperazine (2.58 g) in one portion. The reaction is slightly exothermic; ensure stirring is vigorous.

  • Execution:

    • Fit the flask with a reflux condenser.[5]

    • Heat the mixture to reflux (approx. 82°C) for 2–4 hours.

    • Monitoring: Check progress via TLC (Mobile phase: 5% Methanol in DCM). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      yellow spot (product) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to remove most of the acetonitrile.

    • Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL) .

    • Note: The excess piperazine remains in the aqueous layer.

  • Purification:

    • Wash the combined organic layers with Water (2 x 20 mL) and Brine (1 x 20 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate to dryness.
      
    • Recrystallization: If the solid is impure, recrystallize from Ethanol/Hexane (1:3).

  • Yield:

    • Expected Yield: 85–95% (approx. 2.0 – 2.2 g).[6]

    • Characterization: Yellow solid.

Workflow Start Start: Dissolve 2-Cl-5-NO2-PhCN in MeCN AddPip Add Piperazine (3.0 eq) Reflux 2-4 hrs Start->AddPip Check TLC Check: Complete? AddPip->Check Check->AddPip No (Continue Heating) Workup Evaporate Solvent Add Water + EtOAc Check->Workup Yes Extract Phase Separation: Org: Product Aq: Excess Piperazine Workup->Extract Dry Dry (Na2SO4) Concentrate Extract->Dry Pure Final Product: Yellow Solid Dry->Pure

Figure 2: Operational workflow for the synthesis and purification of 5-Nitro-2-(piperazin-1-yl)benzonitrile.

Pharmaceutical Utility & Applications

Scaffold for Kinase Inhibitors

The 5-Nitro-2-(piperazin-1-yl)benzonitrile motif is a precursor to 5-amino-2-(piperazin-1-yl)benzonitrile . The nitro group is readily reduced (using


 or 

) to an aniline. This aniline is then coupled with various electrophiles to create libraries of:
  • Kinase Inhibitors: Targeting ATP binding pockets where the benzonitrile moiety interacts with the hinge region.

  • Antipsychotics: The piperazine ring is a common pharmacophore in dopaminergic and serotonergic ligands (e.g., Olanzapine, Aripiprazole analogs).

Physicochemical Properties (Lipinski's Rule of 5)

This compound possesses favorable drug-like properties, making it an excellent starting point for lead optimization.

PropertyValueImplication
LogP ~1.3Good membrane permeability.
H-Bond Donors 1 (NH)Favorable for receptor binding.
H-Bond Acceptors 5 (N, O)Interaction versatility.[5][7]
TPSA ~85 ŲGood oral bioavailability potential.
Safety & Handling
  • Toxicity: Nitroaromatics are potential mutagens; handle with gloves and in a fume hood.

  • Sensitization: Piperazine derivatives can cause respiratory sensitization.

  • Storage: Store in a cool, dry place (2-8°C), protected from light.

References

  • BenchChem. (2025).[5] Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline. Retrieved from

  • PubChem. (2025).[6] 2-Amino-5-nitrobenzonitrile Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 2-Chloro-5-nitrobenzonitrile Product Specification. Retrieved from

  • National Institutes of Health. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from

  • ChemicalBook. (2023).[8] 2-nitro-5-(piperazin-1-yl)benzonitrile Properties and Suppliers. Retrieved from

Sources

An In-depth Technical Guide to the Properties and Applications of 2-(Piperazin-1-yl)-5-nitrobenzonitrile Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These "privileged scaffolds" possess a unique combination of synthetic accessibility, structural rigidity, and the ability to present functional groups in precise three-dimensional orientations to interact with biological targets. The piperazine ring is a quintessential example of such a scaffold.[1][2][3][4] Its presence in blockbuster drugs spanning antipsychotics, antihistamines, and anti-cancer agents underscores its value.[1][2][4][5]

This guide focuses on a highly versatile derivative, 2-(Piperazin-1-yl)-5-nitrobenzonitrile . This intermediate combines the proven piperazine core with a substituted benzonitrile ring, creating a powerful building block for combinatorial chemistry and lead optimization. The electron-withdrawing nitro and nitrile groups activate the aromatic ring for the initial synthesis and provide multiple, orthogonal chemical handles for subsequent, selective modifications. Understanding the intrinsic properties, reactivity, and analytical profile of this intermediate is paramount for researchers aiming to accelerate their drug development programs.

Physicochemical and Structural Properties

The utility of a chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics influence reaction conditions, purification strategies, and formulation development.

Core Structural and Physical Data

The properties of 2-(Piperazin-1-yl)-5-nitrobenzonitrile are summarized below. While some data, like molecular weight, are calculated, others are inferred from structurally related compounds and established chemical principles.

PropertyValue / DescriptionRationale / Reference
IUPAC Name 2-(Piperazin-1-yl)-5-nitrobenzonitrileStandard Nomenclature
Molecular Formula C₁₁H₁₂N₄O₂Calculated from structure
Molecular Weight 232.24 g/mol Calculated from formula
Appearance Expected to be a yellow to off-white crystalline powder.Nitro-aromatic compounds are typically colored.[6]
Melting Point Estimated range: 110-130 °C. (Requires experimental verification)Based on related structures like 2-Chloro-5-nitrobenzonitrile (105-107 °C).[7]
Solubility Soluble in polar aprotic solvents (DMSO, DMF, NMP) and chlorinated solvents (DCM). Limited solubility in alcohols and very low solubility in water.Typical for moderately polar organic compounds.
pKa Two pKa values are expected for the piperazine nitrogens. The N1 nitrogen adjacent to the aromatic ring will be significantly less basic than the N4 nitrogen due to the electron-withdrawing effect of the ring.General principle for substituted piperazines.
Molecular Structure Diagram

The chemical structure defines the reactivity and function of the intermediate.

Caption: Structure of 2-(Piperazin-1-yl)-5-nitrobenzonitrile.

Synthesis and Chemical Reactivity

The synthetic route to an intermediate dictates its cost and availability, while its reactivity profile determines its utility as a scaffold.

Recommended Synthesis Protocol

The most direct and industrially scalable synthesis is a Nucleophilic Aromatic Substitution (SₙAr) reaction. The electron-withdrawing properties of the para-nitro group and ortho-nitrile group strongly activate the chlorine atom of the precursor, 2-chloro-5-nitrobenzonitrile, for displacement by a nucleophile like piperazine.[7][8][9]

graphdot Reactant1 2-Chloro-5-nitrobenzonitrile Step1 Charge reactants, solvent, and base into reactor. Reactant1->Step1 Reactant2 Piperazine (excess) Reactant2->Step1 Conditions Solvent: DMSO or NMP Base: K₂CO₃ or Et₃N Temp: 80-120 °C Step1->Conditions Step2 Heat mixture with stirring for 4-12h. Monitor by TLC/HPLC. Step1->Step2 Step3 Quench with water to precipitate product. Step2->Step3 Step4 Filter, wash with water, and dry. Step3->Step4 Step5 Recrystallize from Ethanol/IPA for high purity. Step4->Step5 Product 2-(Piperazin-1-yl)-5-nitrobenzonitrile Step5->Product

Caption: General workflow for the synthesis of the title intermediate.

Step-by-Step Experimental Protocol:

  • Reactor Setup: To a clean, dry, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-chloro-5-nitrobenzonitrile (1.0 eq), piperazine (2.0-3.0 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water with stirring. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove excess piperazine and inorganic salts, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.

  • Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol or isopropanol.

Causality Behind Choices:

  • Excess Piperazine: Using an excess of piperazine serves both as the nucleophile and, in some cases, as the base to neutralize the HCl byproduct, driving the reaction to completion. It also minimizes the formation of the undesired N,N'-disubstituted byproduct.

  • Base (K₂CO₃): An inorganic base like potassium carbonate is often preferred in industrial settings as it is inexpensive and easily removed during the aqueous workup.

  • Polar Aprotic Solvent (DMSO/DMF): These solvents are ideal for SₙAr reactions as they effectively solvate the cationic intermediates of the Meisenheimer complex, stabilizing the transition state and accelerating the reaction rate.

Reactivity and Derivatization Potential

The true value of 2-(piperazin-1-yl)-5-nitrobenzonitrile lies in its three distinct functional handles, which can often be addressed selectively.

Reactivity cluster_handles Primary Reactive Sites Core 2-(Piperazin-1-yl)-5-nitrobenzonitrile Piperazine_NH Piperazine N-H Core->Piperazine_NH Nitro_NO2 Nitro Group Core->Nitro_NO2 Nitrile_CN Nitrile Group Core->Nitrile_CN Alkylation Alkylation / Reductive Amination Piperazine_NH->Alkylation Acylation Acylation / Sulfonylation Piperazine_NH->Acylation Reduction_Amine Reduction to Amine (Ar-NH₂) Nitro_NO2->Reduction_Amine Hydrolysis Hydrolysis to Carboxylic Acid Nitrile_CN->Hydrolysis Reduction_CH2NH2 Reduction to Aminomethyl Nitrile_CN->Reduction_CH2NH2 Product_N_Substituted N-Substituted Piperazine Derivatives Alkylation->Product_N_Substituted Acylation->Product_N_Substituted Product_Aniline 2-(Piperazin-1-yl)-5-aminobenzonitrile Reduction_Amine->Product_Aniline Product_Acid 2-(Piperazin-1-yl)-5-nitrobenzoic Acid Hydrolysis->Product_Acid Product_Benzylamine [2-(Piperazin-1-yl)-5-nitrophenyl]methanamine Reduction_CH2NH2->Product_Benzylamine

Caption: Key reactivity pathways for derivatization.

  • Piperazine Secondary Amine (N-H): This is the most common site for modification. It readily undergoes N-alkylation, N-acylation, sulfonylation, and reductive amination, providing a straightforward way to introduce diverse side chains to modulate potency and pharmacokinetic properties.[3][4][10]

  • Nitro Group (NO₂): The nitro group is a versatile precursor to an aniline (amino group). Standard reduction conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl) cleanly convert the nitro group to an amine. This newly formed aromatic amine can then participate in amide bond couplings, form ureas, or be used in further heterocyclic ring formations.

  • Nitrile Group (C≡N): The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid, providing another point for amide coupling. Alternatively, it can be reduced to a primary amine (a benzylamine derivative), offering yet another site for diversification.

This orthogonal reactivity allows for a systematic and logical exploration of the chemical space around the core scaffold.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for quality control and regulatory submission. The following data are predictive but align with established spectroscopic principles for this class of compounds.[11][12][13]

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)Aromatic Region: ~δ 8.2-8.4 ppm (d, 1H), ~δ 8.0-8.2 ppm (dd, 1H), ~δ 7.2-7.4 ppm (d, 1H). The specific coupling constants (J-values) will be characteristic of the 1,2,4-substitution pattern.Piperazine Region: Two broad multiplets, each integrating to 4H, typically between δ 3.0-3.8 ppm.Amine Proton: A broad singlet for the N-H proton, variable position.
¹³C NMR (100 MHz, DMSO-d₆)Aromatic Carbons: 6 distinct signals, with the carbon bearing the CN group (~118 ppm), the carbon with the piperazine (~150 ppm), and the carbon with the nitro group (~140 ppm) being characteristic.Nitrile Carbon: A signal around δ 118-120 ppm.Piperazine Carbons: Two signals expected around δ 45-55 ppm.
FT-IR (KBr Pellet, cm⁻¹)~3300-3400: N-H stretch (secondary amine).~2220-2230: C≡N stretch (nitrile).~1520 & ~1340: Asymmetric and symmetric NO₂ stretches.~3100-3000: Aromatic C-H stretch.~2950-2800: Aliphatic C-H stretch.[13]
Mass Spectrometry (EI or ESI+)Molecular Ion: [M+H]⁺ at m/z = 233.10. Key Fragments: Loss of NO₂ (m/z = 187), cleavage of the piperazine ring.
Analytical Methodologies for Quality Control

Purity assessment is critical for an intermediate that will be incorporated into an Active Pharmaceutical Ingredient (API).

  • HPLC-UV: This is the gold standard for purity analysis. The nitrobenzonitrile moiety contains a strong chromophore, allowing for sensitive detection by UV spectrophotometry (typically around 254 nm and 340 nm).[14][15][16] A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a typical starting point for method development.

  • GC-MS: Gas chromatography coupled with mass spectrometry can also be used for purity assessment and identification of volatile impurities, provided the compound is sufficiently thermally stable.[17]

  • Titration: A simple acid-base titration can be used to quantify the piperazine moiety and provide a measure of assay.

Application in Drug Discovery Programs

The strategic value of 2-(piperazin-1-yl)-5-nitrobenzonitrile is its role as a platform for generating compound libraries. Its pre-packaged, orthogonal functionality allows for rapid and systematic Structure-Activity Relationship (SAR) studies.

DrugDiscovery cluster_phase1 Phase 1: Library Synthesis cluster_phase2 Phase 2: Screening & Optimization Start Start: 2-(Piperazin-1-yl)-5-nitrobenzonitrile Step1 Step 1: N-Alkylation/Acylation (Introduce R¹ group on Piperazine) Start->Step1 Intermediate N-Substituted Intermediate (R¹ attached) Step1->Intermediate Step2 Step 2: Nitro Reduction (NO₂ → NH₂) Step3 Step 3: Amide Coupling (Introduce R² group on Aniline) Step2->Step3 Library Diverse Compound Library (Scaffold with R¹ and R²) Step3->Library Intermediate->Step2 Screening High-Throughput Screening (Biological Assays) Library->Screening SAR Analyze SAR (Identify Hits) Screening->SAR LeadOp Lead Optimization SAR->LeadOp Candidate Drug Candidate LeadOp->Candidate

Caption: A hypothetical drug discovery workflow using the intermediate.

A typical workflow might involve:

  • Parallel Synthesis: Reacting the intermediate with a diverse set of alkyl halides or carboxylic acids to create a library with variations at the piperazine nitrogen.

  • Core Modification: Taking the entire library and performing a single, high-yielding reaction like nitro reduction on all members.

  • Second Diversification: Reacting the resulting aniline library with another set of building blocks.

This approach rapidly generates hundreds of structurally related molecules, allowing medicinal chemists to efficiently map the chemical space around a biological target and identify promising lead compounds.

Conclusion

2-(Piperazin-1-yl)-5-nitrobenzonitrile is more than just a chemical; it is a strategic tool for pharmaceutical research and development. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its versatile and orthogonal reactivity make it an exceptionally valuable intermediate. By providing multiple handles for diversification on a proven privileged scaffold, it empowers scientists to accelerate the discovery of new medicines for a wide range of human diseases.

References

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.).
  • Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. (2020). PubMed.
  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1 H NMR spectra of compound 3a measured in five different solvents. (n.d.).
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley-VCH.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3. (n.d.). Ossila.
  • 2-hydrazinyl-5-nitrobenzonitrile | CAS#:60160-68-1. (n.d.). Chemsrc.
  • 2-Amino-5-nitrobenzonitrile 95 17420-30-3. (n.d.). Sigma-Aldrich.
  • 2-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 85504. (n.d.). PubChem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).
  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.).
  • 2-Chloro-5-nitrobenzonitrile 99 16588-02-6. (n.d.). Sigma-Aldrich.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.

Sources

Methodological & Application

Application Notes and Protocols for the Reduction of 5-Nitro-2-(piperazin-1-yl)benzonitrile to 5-Amino-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The resulting primary aromatic amine is a versatile functional group, serving as a crucial building block for a wide array of subsequent chemical modifications. This guide provides a detailed technical overview and validated protocols for the reduction of 5-Nitro-2-(piperazin-1-yl)benzonitrile, a key intermediate in various synthetic pathways.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of robust and scalable reduction methodologies, including catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation. The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles, safety considerations, and analytical monitoring to ensure reproducible and high-yielding conversions.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of both the starting material and the desired product is paramount for successful reaction execution, work-up, and purification.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
5-Nitro-2-(piperazin-1-yl)benzonitrile 5-Nitro-2-(piperazin-1-yl)benzonitrileC₁₁H₁₂N₄O₂232.24Typically a yellow solid, solubility in common organic solvents should be experimentally determined.
5-Amino-2-(piperazin-1-yl)benzonitrile 5-Amino-2-(piperazin-1-yl)benzonitrileC₁₁H₁₄N₄202.26Generally a solid that may be susceptible to oxidation and discoloration upon exposure to air and light.[1]

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that can proceed through various intermediates. While the exact pathway is dependent on the chosen reducing agent and reaction conditions, the general transformation involves the sequential formation of nitroso, hydroxylamine, and finally, the amine functionalities.[2]

Nitro Reduction Mechanism Start Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Start->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ End Ar-NH₂ (Amine) Hydroxylamine->End +2e⁻, +2H⁺ -H₂O

Caption: Generalized pathway for the reduction of an aromatic nitro group.

Recommended Reduction Methodologies

The choice of reduction method is critical and depends on factors such as substrate compatibility with other functional groups, scalability, safety infrastructure, and cost. Below are detailed protocols for three highly effective and commonly employed methods.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with minimal byproducts.[3] Palladium on carbon is a widely used catalyst for this transformation.

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is a standard and highly active catalyst. The "wet" form is often preferred to mitigate the risk of dust inhalation and potential ignition of flammable solvents.

  • Solvent: Ethanol or methanol are excellent solvents for many aromatic nitro compounds and are compatible with the hydrogenation process.

  • Hydrogen Pressure: While atmospheric pressure (using a hydrogen-filled balloon) can be effective for small-scale reactions, moderate pressure (50 psi) in a dedicated hydrogenation apparatus significantly accelerates the reaction rate.

  • Safety: The use of hydrogen gas and a pyrophoric catalyst necessitates strict safety protocols to prevent fire and explosion hazards.[4][5][6][7][8]

Catalytic Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Nitro Compound in Solvent B Add Pd/C Catalyst (under N₂ atmosphere) A->B C Purge Vessel with N₂ then H₂ B->C D Pressurize with H₂ (e.g., 50 psi) C->D E Stir Vigorously at RT D->E F Monitor Reaction by TLC/LC-MS E->F G Vent H₂ and Purge with N₂ F->G H Filter through Celite (Keep Catalyst Wet) G->H I Concentrate Filtrate H->I J Purify Product (if necessary) I->J

Caption: Step-by-step workflow for catalytic hydrogenation.

Protocol: Catalytic Hydrogenation

Materials:

  • 5-Nitro-2-(piperazin-1-yl)benzonitrile (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), wet (5-10 mol%)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

  • Hydrogenation vessel (e.g., Parr shaker) or a three-necked flask with a hydrogen balloon

Procedure:

  • In a suitable pressure vessel, dissolve 5-Nitro-2-(piperazin-1-yl)benzonitrile in ethanol.

  • Under an inert atmosphere of nitrogen, carefully add the wet 10% Pd/C catalyst to the solution.[7]

  • Seal the vessel and, following the specific instructions for your apparatus, purge the system by evacuating and backfilling with nitrogen (3 cycles) to remove all oxygen.[4][5]

  • Purge the vessel with hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling may be necessary.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.[9]

  • Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen three times to remove all residual hydrogen.[4]

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the filter cake to dry, as Pd/C can be pyrophoric. [6][7] Wash the filter cake with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 5-Amino-2-(piperazin-1-yl)benzonitrile.

  • The product can be purified further by recrystallization or column chromatography if necessary.

Method 2: Metal-Mediated Reduction using Iron Powder

Causality Behind Experimental Choices:

  • Acid Source: Acetic acid or ammonium chloride in an aqueous solvent system facilitates the reduction by protonating the intermediates and activating the iron surface.

  • Solvent System: A mixture of ethanol and water is commonly used to ensure solubility of both the organic substrate and the inorganic salts.

  • Work-up: The reaction is quenched with a base to precipitate iron salts, which are then removed by filtration.

Protocol: Iron-Mediated Reduction

Materials:

  • 5-Nitro-2-(piperazin-1-yl)benzonitrile (1.0 eq)

  • Iron powder (<100 mesh) (3-5 eq)

  • Ammonium chloride (NH₄Cl) (4-6 eq) or Acetic Acid

  • Ethanol/Water (e.g., 4:1 v/v)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Nitro-2-(piperazin-1-yl)benzonitrile, ethanol, water, and ammonium chloride.

  • Heat the mixture to a gentle reflux (approximately 80-90°C).

  • Add the iron powder portion-wise to the stirring solution. The reaction can be exothermic, so control the rate of addition to maintain a steady reflux.

  • Stir the reaction mixture vigorously at reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add a saturated solution of sodium bicarbonate to quench the reaction and precipitate iron salts. Be cautious as CO₂ evolution may cause frothing. Adjust the pH to ~8.

  • Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with ethanol and ethyl acetate.[13]

  • Transfer the filtrate to a separatory funnel. The product may be in either the organic or aqueous layer depending on the exact work-up conditions. Extract the aqueous layer multiple times with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Method 3: Catalytic Transfer Hydrogenation

This method is an excellent alternative to using high-pressure hydrogen gas, making it more accessible for standard laboratory setups.[14] Ammonium formate is a common and effective hydrogen donor in the presence of a palladium or platinum catalyst.[15][16][17]

Causality Behind Experimental Choices:

  • Hydrogen Donor: Ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia.[15] It is a stable, easy-to-handle solid.

  • Catalyst: Pd/C is highly effective for transfer hydrogenation.[16]

  • Solvent: Methanol is a common solvent for this reaction.

  • Temperature: The reaction is often carried out at room temperature, although gentle heating can increase the rate.

Protocol: Transfer Hydrogenation with Ammonium Formate

Materials:

  • 5-Nitro-2-(piperazin-1-yl)benzonitrile (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), wet (5-10 mol%)

  • Ammonium formate (HCOONH₄) (4-6 eq)

  • Methanol

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 5-Nitro-2-(piperazin-1-yl)benzonitrile in methanol.

  • Carefully add the 10% Pd/C catalyst.

  • Add the ammonium formate in one portion.

  • Stir the mixture at room temperature. You may observe gas evolution (CO₂ and NH₃).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. As with catalytic hydrogenation, ensure the filter cake remains wet.[6][7]

  • Wash the Celite® pad with additional methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and an organic solvent like ethyl acetate to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Purify if necessary.

Analytical Characterization

The progress of the reaction and the identity of the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting material and the appearance of the more polar amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the starting material and the product, and can be used for quantitative monitoring of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product through characteristic shifts in the aromatic and aliphatic regions.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[9]

Safety and Handling

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[5][6][8] All operations should be conducted in a well-ventilated fume hood, away from ignition sources. The Pd/C catalyst is pyrophoric, especially after use, and must be handled with care, always keeping it wet.[6][7]

  • Metal-Mediated Reductions: Reactions involving iron powder can be exothermic. Portion-wise addition of the metal is recommended. The work-up often involves handling acidic and basic solutions, requiring appropriate personal protective equipment (PPE).

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.

References

  • Iron Catalyzed Reduction of Nitro Compounds. ResearchGate. [Link]

  • Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology. [Link]

  • Reduction of Nitro-Aromatics with Activated Iron. Journal of the American Chemical Society. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. SafetyCulture. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Management. [Link]

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. [Link]

  • Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. PubMed. [Link]

  • Hydrogenation SOP. University of Wisconsin-Madison. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]

  • General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. [Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Semantic Scholar. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. [Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. [Link]

  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing. [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]

  • Nitroaromatic Reduction w/Sn. Sciencemadness.org. [Link]

  • Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Chemistry Stack Exchange. [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians. [Link]

  • Analytical methods for nitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]

  • Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]

  • Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? ResearchGate. [Link]

  • 5-Amino-2-(piperazin-1-yl)benzonitrile. PubChem. [Link]

  • 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. [Link]

  • Tests for Organic nitro groups - Reduction to NHOH. YouTube. [Link]

  • NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. IJRAR. [Link]

  • Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.

Sources

Troubleshooting & Optimization

Purification methods for 5-Nitro-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: TICKET-8492-PUR Subject: Purification Protocols for 5-Nitro-2-(piperazin-1-yl)benzonitrile Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Query Overview

User: Drug Development Researcher Context: Synthesis of Flibanserin intermediate. Problem: Reaction mixture contains unreacted starting material (2-halo-5-nitrobenzonitrile), excess piperazine, and potential bis-adducts. Standard silica chromatography is yielding broad peaks (tailing) and poor separation. Objective: Scalable, high-purity isolation of 5-Nitro-2-(piperazin-1-yl)benzonitrile.

Executive Summary & Molecule Profile

5-Nitro-2-(piperazin-1-yl)benzonitrile is a critical intermediate in the synthesis of Flibanserin (Addyi). The molecule features a basic secondary amine (piperazine moiety) and a highly electron-deficient aromatic ring.

PropertyValueImplication for Purification
Functional Groups Nitro (-NO₂), Nitrile (-CN), Piperazine (-NH)Basicity: The distal nitrogen of the piperazine ring is basic (pKa ~8.5–9.0). This is your primary "handle" for purification.
Solubility Soluble in DCM, EtOAc, DMSO. Insoluble in water (neutral form).Allows for Acid-Base Extraction .
Key Impurities 1. Excess Piperazine2. 2-Chloro/Fluoro-5-nitrobenzonitrile (SM)3.[1] Bis(5-nitro-2-cyanophenyl)piperazine (Dimer)Piperazine is water-soluble. SM and Dimer are neutral/non-basic.

Method 1: Acid-Base Extraction (The Workhorse)

Best For: Removing neutral impurities (Starting Material, Dimer) and excess water-soluble piperazine. Scalability: High (Kg scale).

The Logic (Causality)

The product possesses a basic amine.[2] By lowering the pH, we protonate this amine, forcing the product into the aqueous phase as a salt. Neutral impurities (starting halides) cannot protonate and remain in the organic phase. We then reverse the pH to recover the product.

Protocol
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Acid Extraction: Wash the organic layer with 1M HCl (aq) (3x).

    • Chemistry: Product becomes

      
       (Water Soluble).
      
    • Fate: Product moves to Aqueous Layer. Neutral impurities stay in Organic Layer.

  • Separation: Keep the Aqueous Layer . (Discard Organic Layer after TLC confirmation).

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 6M NaOH or Sat. Na₂CO₃ until pH > 10.

    • Chemistry: Product deprotonates to free base (Water Insoluble).

    • Observation: Product will precipitate as a solid or oil out.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate.

Workflow Visualization

AcidBaseExtraction Start Crude Reaction Mix (Product + SM + Piperazine) Step1 Dissolve in DCM Add 1M HCl Start->Step1 Separation Phase Separation Step1->Separation OrgLayer1 Organic Layer (Contains Neutral SM + Dimer) Separation->OrgLayer1 Top/Bottom depends on solvent AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt + Piperazine Salts) Separation->AqLayer1 Product is here Step2 Basify to pH > 10 (NaOH/Na2CO3) AqLayer1->Step2 Step3 Extract with DCM Step2->Step3 OrgLayer2 Organic Layer (Pure Product Free Base) Step3->OrgLayer2 Recover Product AqLayer2 Aqueous Layer (Waste Salts) Step3->AqLayer2 Discard

Figure 1: Acid-Base Extraction Logic Flow. The basicity of the piperazine ring allows selective switching between phases.

Method 2: Recrystallization (High Purity)

Best For: Final polishing after extraction, removing trace colored impurities. Solvent Strategy: Ethanol (EtOH) or Isopropanol (IPA).

Protocol
  • Solvent Choice: Ethanol (95%) is often superior to IPA for nitro-benzonitriles as it solubilizes the polar impurities better while crystallizing the product upon cooling.

  • Dissolution: Suspend crude solid in minimal EtOH. Heat to reflux (~78°C).

    • Note: If solution is not clear at reflux, filter hot to remove inorganic salts (NaCl/KCl from reaction).

  • Cooling: Allow to cool slowly to Room Temp (RT), then to 0°C.

  • Anti-Solvent (Optional): If yield is low, add Water dropwise to the hot ethanol solution until slight turbidity appears, then cool.

  • Filtration: Collect yellow/orange crystals. Wash with cold EtOH.

Method 3: Chromatography (Troubleshooting Tailing)

User Complaint: "Peaks are broad and tailing." Root Cause: The secondary amine interacts with acidic silanol groups on the silica gel, causing retention and streaking.

The Fix: Mobile Phase Modifiers

You must basify the silica or the mobile phase.

  • Option A (Standard): Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase.

    • Example: DCM : MeOH : NH₄OH (95 : 4 : 1).

  • Option B (Pre-treatment): Flush the silica column with mobile phase containing 5% TEA, then run your gradient with 1% TEA.

Troubleshooting & FAQs

Q1: My product "oiled out" during recrystallization instead of crystallizing. Why?

  • Cause: The solution was likely too concentrated, or the cooling was too rapid. Impurities can also lower the melting point.

  • Fix: Re-heat to reflux. Add a small amount of extra solvent (EtOH). "Seed" the cooling solution with a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.

Q2: I still see starting material (2-chloro-5-nitrobenzonitrile) after Acid-Base extraction.

  • Cause: The pH of your acid wash wasn't low enough, or the extraction was inefficient.

  • Fix: Ensure the aqueous layer pH is < 2 during the first extraction. Use a smaller volume of organic solvent during the initial dissolution to force the equilibrium.

Q3: How do I remove excess Piperazine if I can't do an aqueous workup?

  • Technique: Sublimation or Selective Precipitation .

  • Protocol: Piperazine has a high vapor pressure. If your product is solid and stable, high-vacuum drying (50°C, <1 mbar) can sublime off free piperazine. Alternatively, wash the solid crude with Water (Piperazine is highly water soluble; the product is not).

Q4: Is the Nitrile group stable to the Acid/Base workup?

  • Risk: Nitriles can hydrolyze to amides/acids in strong acid/heat.

  • Mitigation: Keep the acid extraction step cold (0-5°C) and brief. Do not heat the acidic aqueous layer.

References

  • Boehringer Ingelheim. (1995). Preparation of Flibanserin and intermediates. US Patent 5,576,318. (Describes the general synthesis of N-aryl piperazines for this class of drugs). Link

  • BenchChem. (2025).[3][4] Methods for removing unreacted piperazine from reaction mixtures.[4][5][6] Technical Note. 4[7]

  • PubChem. (2025).[1] 5-Nitro-2-(piperazin-1-yl)benzonitrile Compound Summary. National Library of Medicine. Link

  • University of Regina. (2012). pKa Values of Some Piperazines. (Provides pKa data ~9.73 for piperazine, supporting the acid-base extraction logic). 8

Sources

Optimizing SNAr reaction temperature for nitrobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Temperature in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern synthetic chemistry, pivotal for forging carbon-heteroatom bonds in pharmaceutical and materials science. The reaction's success with substrates like nitrobenzonitriles hinges on the potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. These groups activate the aromatic ring, making it sufficiently electrophilic for nucleophilic attack, and stabilize the crucial negatively charged intermediate known as the Meisenheimer complex.[1][2][3]

While the substrate's electronic nature is paramount, temperature is the most powerful kinetic lever a chemist can pull. It directly influences reaction rates, but it's a double-edged sword. Insufficient heat leads to sluggish or stalled reactions, while excessive temperatures can trigger a cascade of side reactions, degrading materials and complicating purification. This guide provides a comprehensive framework for rationally optimizing the reaction temperature for your nitrobenzonitrile substrates, ensuring efficient, clean, and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of an SNAr reaction and why is it important for nitrobenzonitriles?

A1: The SNAr reaction proceeds via a two-step addition-elimination mechanism .[2][4]

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen). This is typically the rate-determining step and results in the formation of a resonance-stabilized, non-aromatic anionic intermediate called a Meisenheimer complex.[5] For nitrobenzonitriles, the powerful -NO₂ and -CN groups are crucial as they delocalize the negative charge, lowering the activation energy of this step.[1][2] For this stabilization to be effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group.[2][6]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final product. This step is usually fast.[3]

Because the initial nucleophilic attack is the slow step, factors that stabilize the Meisenheimer complex will accelerate the reaction. This is why nitrobenzonitriles are excellent SNAr substrates.

Q2: How does temperature generally affect the rate of an SNAr reaction?

A2: The effect of temperature on reaction rate is described by the Arrhenius equation. In practical terms, increasing the temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier of the rate-determining step (Meisenheimer complex formation). A common rule of thumb is that a 10 °C increase in temperature can roughly double the reaction rate, although this varies significantly. For SNAr reactions that are sluggish at room temperature, incremental heating is often required to achieve a reasonable reaction time.[5]

Q3: Why is fluorine often the best halogen leaving group in SNAr reactions, contrary to Sₙ2 trends?

A3: This is a key feature of the SNAr mechanism. In Sₙ2 reactions, bond breaking is part of the rate-determining step, so weaker bonds (like C-I) lead to faster reactions. In SNAr, the rate-determining step is the nucleophilic attack on the ring.[3] Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect. This makes the carbon atom it's attached to more electrophilic and thus more susceptible to attack.[6] This effect on the first step outweighs the energy required to break the strong C-F bond in the fast, second step, leading to the general reactivity trend: F > Cl > Br > I.[1][3]

Q4: What are the best solvents for SNAr reactions involving nitrobenzonitriles?

A4: Polar aprotic solvents are the gold standard for SNAr reactions.[1][7] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are preferred because they effectively solvate the cation of the nucleophile's salt but poorly solvate the anion.[1][5] This leaves the nucleophile "naked" and more reactive. Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[1][5]

Troubleshooting Guide: Temperature Optimization

This section addresses specific experimental issues through a question-and-answer format, providing causal explanations and actionable solutions.

Q5: My reaction shows little to no conversion at room temperature. What is my first step?

A5: Low conversion is most often due to insufficient activation energy.

  • Immediate Action: Gradually increase the reaction temperature. A systematic approach is best: set up small-scale parallel reactions at intervals such as 50 °C, 80 °C, and 110 °C. Monitor each by TLC or LC-MS to find the lowest temperature that provides a clean, efficient conversion within a reasonable timeframe.[5]

  • Causality: The initial nucleophilic attack on the electron-deficient nitrobenzonitrile ring has an energy barrier that must be overcome. Heating provides this energy. Many SNAr reactions require elevated temperatures (often in the 80-130 °C range) to proceed effectively.[1][8]

  • Underlying Issues to Check:

    • Substrate Activation: Confirm your nitro and cyano groups are ortho/para to the leaving group. A meta-positioned group offers minimal stabilization to the Meisenheimer complex and has almost no activating effect.[6]

    • Nucleophile Strength: If you are using a neutral nucleophile (e.g., an alcohol or amine), its reactivity may be insufficient. Consider adding a non-nucleophilic base (like K₂CO₃ for amines) or using a stronger, anionic nucleophile (e.g., an alkoxide instead of an alcohol).[1]

Q6: I increased the temperature and now my TLC plate is a mess with multiple side products. What's happening?

A6: This is a classic case of overpowering the reaction kinetically, leading to a loss of selectivity and potential decomposition.

  • Immediate Action: Reduce the temperature immediately. If a previous, lower temperature showed clean (though slow) conversion, return to that temperature and allow the reaction to run longer. If all tested temperatures give side products, you may need to run the reaction at a much lower temperature (e.g., 0 °C to room temperature) for an extended period (24-48h).

  • Causality & Common Side Reactions:

    • Di-substitution: If your nitrobenzonitrile has other potential leaving groups, higher temperatures can provide enough energy to overcome the activation barrier for a second substitution. To minimize this, use a strict 1:1 stoichiometry of nucleophile to substrate and lower the temperature.[1]

    • Reaction with Solvent: At high temperatures, some solvents can act as nucleophiles. For example, DMF can decompose to generate dimethylamine, which can then react with your substrate. If you suspect this, switch to a more robust solvent like DMSO or toluene.[7]

    • Hydrolysis: If there is trace water in your reaction, elevated temperatures and basic conditions can lead to hydrolysis of the nitrile group to an amide or carboxylic acid, or even displacement of the leaving group by hydroxide.[5] Ensure you are using anhydrous solvents and running under an inert atmosphere (e.g., Nitrogen or Argon).[4]

    • Benzyne Formation: Under very harsh conditions (high temperature and a very strong base), an alternative elimination-addition (benzyne) mechanism can occur, which often leads to a mixture of regioisomers.[2] This is less common with highly activated substrates like nitrobenzonitriles but is a possibility at extreme temperatures.

    • Substrate-Specific Reactions: Some substrates have unique reactivity. For instance, reactions of 4-nitrobenzonitrile with methoxide have shown complex behavior where the nucleophile can initially attack the cyano group, requiring specific conditions to achieve the desired SNAr product.[9][10] This underscores the importance of careful temperature control and monitoring.

Visualization of Core Concepts

A clear understanding of the SNAr mechanism and a logical troubleshooting workflow are essential for success.

Diagram 1: The SNAr Mechanism for a Nitrobenzonitrile

Caption: The two-step addition-elimination SNAr mechanism.

Diagram 2: Troubleshooting Workflow for Low Reaction Conversion

Troubleshooting_Workflow start Problem: Low Conversion / No Reaction q_temp Is reaction at room temp? start->q_temp a_heat Action: Increase temp incrementally (e.g., 50°C, 80°C, 110°C) q_temp->a_heat Yes q_heated Reaction already heated, still low conversion? q_temp->q_heated No a_monitor Monitor by TLC/LC-MS for product formation and side reactions a_heat->a_monitor end_ok Outcome: Reaction Optimized a_monitor->end_ok q_ewg Is EWG ortho/para to leaving group? q_heated->q_ewg Yes a_redesign Solution: Redesign substrate or use different isomer q_ewg->a_redesign No q_nucleophile Is nucleophile strong enough? (e.g., using R-OH vs R-O⁻) q_ewg->q_nucleophile Yes end_fail Outcome: Re-evaluate strategy a_redesign->end_fail a_base Action: Add a suitable base or pre-form the anionic nucleophile q_nucleophile->a_base No q_nucleophile->end_fail Yes (Consider solvent/other factors) a_base->a_monitor

Caption: A logical workflow for troubleshooting low-yielding SNAr reactions.

Data Presentation & Experimental Protocols

A systematic approach is key to finding the optimal temperature without extensive trial and error.

Table 1: Illustrative Effect of Temperature on SNAr Reaction (Data is for the reaction of 4-fluoro-3-nitrobenzonitrile with morpholine in DMSO and is for illustrative purposes only)

Temperature (°C)Reaction Time (h)Conversion (%)Key Observation
25 (Room Temp)24< 5%Reaction is too slow to be practical.
6012~40%Clean conversion, but incomplete.
80 4 >98% Optimal: Clean, complete reaction in good time.
1201>98%Reaction is fast, but minor impurities observed.
1500.5~90% (product)Significant decomposition and dark coloration.

Table 2: Common Polar Aprotic Solvents and Boiling Points

SolventBoiling Point (°C)Notes
Acetonitrile82Good for lower to moderate temperature reactions.
Tetrahydrofuran (THF)66Generally less effective than other polar aprotics for SNAr but can be used.[11]
N,N-Dimethylformamide (DMF)153Excellent, widely used solvent. Can decompose at high temps.[1][8]
Dimethyl Sulfoxide (DMSO)189Excellent, very polar, high-boiling solvent. Ideal for high-temp reactions.[1]
N-Methyl-2-pyrrolidone (NMP)202High-boiling alternative to DMSO/DMF.[8]
Protocol 1: Temperature Screening for an SNAr Reaction

This protocol describes a parallel synthesis approach to efficiently determine the optimal reaction temperature.

Materials:

  • Nitrobenzonitrile substrate (1.0 equiv)

  • Nucleophile (1.1 equiv)

  • Base (if required, e.g., K₂CO₃, 1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMSO)

  • Reaction vials with stir bars

  • Heating blocks or oil baths set to desired temperatures

  • TLC plates and/or LC-MS vials

Procedure:

  • Stock Solution Preparation: In a volumetric flask, prepare a stock solution of the nitrobenzonitrile substrate and the base (if used) in the anhydrous solvent. This ensures identical starting concentrations for all reactions.

  • Aliquot Distribution: To four separate, dry reaction vials containing stir bars, add an equal volume of the stock solution.

  • Nucleophile Addition: Add the nucleophile (1.1 equivalents relative to the substrate in each vial) to each vial. If the nucleophile is a solid, it can be pre-weighed into the vials.

  • Reaction Setup: Securely cap the vials and place them in pre-heated stirring blocks at your chosen temperatures (e.g., Vial 1: 25°C, Vial 2: 60°C, Vial 3: 90°C, Vial 4: 120°C).

  • Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction. Quench the aliquot in a vial containing water and a small amount of ethyl acetate. Shake, and spot the organic layer on a TLC plate. Analyze by LC-MS if available.

  • Analysis: Compare the TLC plates or LC-MS chromatograms.

    • Look for the vial with the highest consumption of starting material and the cleanest formation of the product spot.

    • Note any new impurity spots that appear at higher temperatures.

  • Optimization: Based on the results, you can identify the optimal temperature. If all reactions are slow, repeat the experiment at higher temperatures. If all show side products, repeat at lower temperatures. The goal is to find the "sweet spot" that balances reaction rate and cleanliness.[12]

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • SNAr reaction scope & limitations. (2020, February 2). YouTube. [Link]

  • Solved: List six factors affecting rate of substitution. (n.d.). Numerade. [Link]

  • Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions | Request PDF. (n.d.). ResearchGate. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (n.d.). KPU Pressbooks. [Link]

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. (2020, August 7). Journal of the American Chemical Society. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • A cavitand stabilizes the Meisenheimer complex of SNAr reactions. (n.d.). Royal Society of Chemistry. [Link]

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. (2018, November 5). University of Bristol Research Portal. [Link]

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. (2018, November 5). PubMed. [Link]

  • Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile. (n.d.). WuXi Biology. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. [Link]

  • SNAr troubleshooting : r/AskChemistry. (2023, December 23). Reddit. [Link]

  • Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. (2020, December 22). American Chemical Society. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015, September 17). ACS Publications. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). National Center for Biotechnology Information. [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (n.d.). National Center for Biotechnology Information. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. [Link]

Sources

Controlling regioselectivity in piperazine arylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic logic, and reproducible protocols.

Executive Summary & Decision Matrix

The Challenge: Piperazine arylation presents two primary selectivity hurdles:

  • Mono- vs. Bis-Arylation: Preventing the second arylation event in symmetrical piperazines.

  • Site-Selectivity (Regiocontrol): Targeting the specific nitrogen (N1 vs. N4) in unsymmetrical (e.g., 2-substituted) piperazines.

Use the following decision tree to select your initial reaction conditions.

ReactionSelector Start Start: Define Substrate Sym Symmetrical Piperazine Start->Sym Unsym Unsymmetrical (e.g., 2-Me) Start->Unsym Mono Target: Mono-Aryl Sym->Mono Bis Target: Bis-Aryl Sym->Bis Steric Target: Less Hindered N (N4) Unsym->Steric Hindered Target: Hindered N (N1) Unsym->Hindered Cond1 Protocol A: Pd(OAc)2 / RuPhos 4.0 eq. Piperazine Mono->Cond1 High Selectivity Cond2 Protocol B: Standard SNAr (if Ar-X is electron deficient) Bis->Cond2 Cond3 Protocol C: Bulky Ligand Control (BrettPhos or tBuXPhos) Steric->Cond3 Steric Drive Cond4 Protocol D: Protecting Group Strategy (N4-Boc protection req.) Hindered->Cond4 Mandatory Protection

Figure 1: Strategic decision tree for selecting reaction conditions based on substrate symmetry and target regioselectivity.

Module 1: Controlling Mono-Arylation

Issue: "I am observing significant amounts of bis-arylated byproduct (N,N'-diarylpiperazine)."

The Mechanistic Root Cause

In transition metal catalysis (Buchwald-Hartwig), the mono-arylated product is often more nucleophilic than the starting piperazine due to the electron-donating nature of the newly attached aryl group (unless the aryl group is strongly electron-withdrawing). This leads to catalyst trapping and subsequent second arylation.

Troubleshooting Guide

Q: How do I suppress bis-arylation without using protecting groups? A: You must manipulate the stoichiometry and the ligand environment .

  • Stoichiometric Control (The "Dilution" Method):

    • Use piperazine as a pseudo-solvent or in large excess (3.0 – 5.0 equivalents).

    • Why: Statistically, the oxidative addition complex (L-Pd-Ar) is far more likely to encounter unreacted piperazine than the mono-arylated product.

    • Note: This is viable only if piperazine is cheap/abundant.

  • Ligand Selection (The "Steric Wall" Method):

    • Switch to RuPhos or BrettPhos .

    • Why: These dialkylbiarylphosphine ligands create a highly crowded coordination sphere around the Palladium. After the first arylation, the resulting N-aryl piperazine is sterically bulkier than the unsubstituted piperazine. The bulky ligand mechanically impedes the approach of the mono-arylated species to the Pd center, preventing the second catalytic cycle.

Validated Protocol: Mono-Arylation using RuPhos

Target: >90% Mono-selectivity on gram scale.

  • Charge Reactor: In a glovebox or under Ar flow, add Pd(OAc)₂ (1.0 mol%) and RuPhos (2.0 mol%).

  • Solvent Prep: Add anhydrous THF or Dioxane (0.2 M concentration relative to aryl halide). Stir for 5 mins to form the active catalyst species (L-Pd(0)).

  • Substrate Addition: Add the Aryl Halide (1.0 equiv) and Piperazine (4.0 equiv) .

  • Base: Add NaOtBu (1.4 equiv).

  • Reaction: Heat to 80°C for 4-12 hours.

  • Workup: The excess piperazine is water-soluble. Perform an aqueous wash (Water/EtOAc). The unreacted piperazine will partition into the aqueous layer; the mono-aryl product stays in the organic layer.

Data: Ligand Performance on Selectivity

Ligand Yield (Mono) Yield (Bis) Mechanism Note
PPh3 45% 35% Poor steric protection.
BINAP 60% 20% Moderate bite angle, insufficient bulk.
RuPhos 92% <3% Excellent steric rejection of product.

| BrettPhos | 88% | <5% | High activity, good for chlorides. |

Module 2: Regioselectivity in Unsymmetrical Piperazines

Issue: "I have 2-methylpiperazine. How do I arylate ONLY the unhindered Nitrogen (N4)?"

The Steric Imperative

In 2-substituted piperazines, N1 is sterically hindered by the adjacent substituent (C2), while N4 is relatively accessible.

  • N4 (Unhindered): Reacts faster with bulky electrophiles/catalysts.

  • N1 (Hindered): Reacts significantly slower.

Troubleshooting Guide

Q: Can I achieve N1-arylation directly? A: Generally, no . The N4 position is kinetically favored by orders of magnitude in Buchwald-Hartwig couplings.

  • Solution: You must use a protection strategy.[1][2] Protect N4 with Boc (N-Boc-3-methylpiperazine), arylate N1, then deprotect.

Q: How do I maximize N4 selectivity? A: Use the Bulkiest Possible Ligand (e.g., tBuXPhos or BrettPhos ).

  • Mechanism: The Pd-Ligand complex is massive. It physically cannot approach the hindered N1 nitrogen effectively. This enhances the natural kinetic preference for N4.

Validated Protocol: N4-Selective Arylation

Substrate: 2-Methylpiperazine + Aryl Bromide.

  • Catalyst System: Pd2(dba)3 (1 mol%) / tBuXPhos (2.2 mol%).

    • Note: tBuXPhos is exceptionally bulky, maximizing steric differentiation.

  • Base: K3PO4 (2.0 equiv) or NaOtBu (1.2 equiv).

    • Tip: Weak bases (K3PO4) are preferred if functional groups are sensitive.

  • Conditions: t-Amyl alcohol or Dioxane, 100°C.

  • Result: Expect >95:5 ratio of N4:N1 arylation.

Module 3: Common Failure Modes (FAQs)

Q: The reaction turns black immediately and yield is <10%. What happened? A: This is "Pd Black" precipitation, indicating catalyst decomposition.

  • Cause 1 (Oxidation): Phosphine ligands are air-sensitive. Did you use degassed solvents?

  • Cause 2 (Instability): The L:Pd ratio is too low. Ensure strictly >1:1 (ideally 2:1 for monodentate ligands like RuPhos) to stabilize the metal.

  • Fix: Add ligand before the metal source, or use precatalysts (e.g., RuPhos Pd G4 ) which are air-stable and ensure the correct ratio.

Q: I am using an electron-deficient aryl chloride (e.g., 4-chloropyridine) and getting low conversion with Pd. A: You might not need Palladium.

  • Alternative: Attempt an SNAr (Nucleophilic Aromatic Substitution) first.

  • Condition: Aryl chloride + Piperazine (2 eq) + DIPEA in DMSO at 100°C.

  • Why: Electron-deficient rings activate the halide for direct displacement without metal catalysis. Pd can sometimes be inhibited by the pyridine nitrogens (catalyst poisoning).

Q: My product is trapped in the aqueous phase during workup. A: Piperazines are polar bases.

  • Fix: Do not use acidic water washes (which protonate the piperazine, making it water-soluble). Keep the aqueous layer pH > 10 (use NaOH or Na2CO3) during extraction to ensure the piperazine remains neutral and extracts into DCM or EtOAc.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific point where ligand sterics determine selectivity.

CatalyticCycle cluster_selectivity Selectivity Checkpoint Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Selectivity Step) OxAdd->Coord + Piperazine (Base) RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Steric Filter: Bulky ligands reject substituted amines Coord->RedElim Unhindered Amine proceeds rapidly RedElim->Pd0 Regeneration Product Mono-Aryl Piperazine RedElim->Product Release

Figure 2: The Buchwald-Hartwig Catalytic Cycle. The "Amine Coordination" step is where bulky ligands (RuPhos) exert steric pressure, rejecting the already-arylated product to prevent bis-arylation.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Piperazines. Journal of the American Chemical Society. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][4][5][6] Chemical Reviews. [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions in the Synthesis of Pharmaceuticals. Advanced Synthesis & Catalysis. [Link]

Sources

Technical Support Center: Stability Profile of 5-Nitro-2-(piperazin-1-yl)benzonitrile

[1]

Introduction: The Chemical Context

Welcome to the technical support hub for 5-Nitro-2-(piperazin-1-yl)benzonitrile . As a key intermediate in the synthesis of atypical antipsychotics (structurally related to Olanzapine precursors) and kinase inhibitors, this molecule presents a unique stability profile defined by two competing functional behaviors: the basicity of the piperazine ring and the hydrolytic susceptibility of the nitrile group.[1]

This guide moves beyond generic advice to address the specific "acid-labile" vs. "acid-soluble" paradox users often encounter.

Module 1: Diagnostic & Troubleshooting

The "Ghost Peak" Phenomenon

User Complaint: "I dissolved my sample in 0.1% TFA for HPLC, and the retention time shifted significantly. Is my compound degrading?"

Technical Analysis: Most likely, no . You are observing a protonation event , not chemical degradation.

The piperazine moiety contains a secondary amine with a

9.8111
Diagnostic Workflow

Use the following decision tree to validate the integrity of your sample.

DiagnosticTreeStartObservation:Retention Time (RT) Shift in AcidStep1Check UV Spectrum(DAD/PDA)Start->Step1Decision1Is the UV profileidentical to standard?Step1->Decision1ResultProtonationDiagnosis: PROTONATION(Reversible Salt Formation)Decision1->ResultProtonationYes (UV Match)Step2Check Mass (LC-MS)Decision1->Step2No (New Peaks)Action1Action: Adjust Mobile Phase pHto > 8.0 (Ammonium Bicarbonate)ResultProtonation->Action1Decision2Mass = M+1 (233 Da)or M+18 (Hydrolysis)?Step2->Decision2Decision2->ResultProtonationM+1 (Parent)ResultDegradationDiagnosis: HYDROLYSIS(Chemical Degradation)Decision2->ResultDegradationM+18 (Amide)M+19 (Acid)Action2Action: Discard Sample.Review Storage Conditions.ResultDegradation->Action2

Figure 1. Diagnostic workflow to distinguish between reversible protonation and irreversible hydrolysis.

Module 2: Chemical Stability & Degradation Pathways

While protonation is reversible, hydrolysis is the true stability threat in acidic conditions.[1] The nitrile (

1
The Degradation Cascade

If the compound is exposed to strong acids (e.g., 1N HCl,

1

The Pathway:

  • Parent: 5-Nitro-2-(piperazin-1-yl)benzonitrile (MW ~232.2)[1]

  • Intermediate: 5-Nitro-2-(piperazin-1-yl)benzamide (MW ~250.2, +18 Da )[1]

  • Final Degradant: 5-Nitro-2-(piperazin-1-yl)benzoic acid (MW ~251.2, +19 Da )[1]

ReactionPathwaySubstrateNitrile (Parent)Stable in Mild Acid (RT)IntermediateAmide (+18 Da)Hydrolysis Product 1Substrate->Intermediate Strong Acid + Heat(H3O+, Δ)ProductCarboxylic Acid (+19 Da)Hydrolysis Product 2Intermediate->Product Prolonged Heating

Figure 2.[1] Irreversible hydrolysis pathway of the nitrile group under forcing acidic conditions.[1]

Acid Compatibility Matrix
Acid TypeConcentrationTemperatureStability StatusRecommendation
Formic Acid 0.1% (Mobile Phase)25°CStable Recommended for LC-MS.[1]
TFA 0.1% (Mobile Phase)25°CStable Causes RT shift (Salt formation).[1]
Acetic Acid 5-10%25°CStable Good for solubilization.
HCl 1M - 6M25°CCaution Stable short-term (<2h).[1] Risk of hydrolysis over time.
HCl > 1M> 50°CUnstable Rapid hydrolysis to amide/acid.
H2SO4 Conc.AnyUnstable Immediate degradation/charring.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use this compound as a standard in an acidic LC-MS method? A: Yes, but be aware of the salt form. In 0.1% Formic Acid, the piperazine is protonated

11

Q2: How should I remove the Boc-protecting group from the piperazine if I am synthesizing this? A: This is a common synthetic step. Standard conditions (4M HCl in Dioxane or TFA/DCM) are generally safe if performed at Room Temperature (RT) .[1]

  • Critical: Do not heat the reaction. High temperature during deprotection will attack the nitrile.

  • Quench: Neutralize immediately after the reaction is complete to prevent slow hydrolysis of the nitrile.[1]

Q3: The compound turned from yellow to pale/colorless in acid. Is this normal? A: Yes. The "nitroaniline" chromophore involves conjugation between the piperazine nitrogen lone pair and the nitro group.[1] Protonation of the piperazine nitrogen (in acid) removes this lone pair from the conjugation system, causing a hypsochromic shift (blue shift), often resulting in a loss of visible color intensity.[1] This confirms salt formation, not necessarily degradation.[1]

Q4: I see a peak at M+18 in my mass spec. What is it? A: That is the primary amide .[1] It indicates your sample has been exposed to moisture and acid/base for too long, or the drying process was too harsh.[1]

References

  • PubChem. (n.d.).[1] 5-Nitro-2-(piperazin-1-yl)benzonitrile Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link][1]

  • Cohen, L. A., & Jones, W. M. (1962).[1] A Study of the Hydrolysis of Nitriles in Acid Solution. Journal of the American Chemical Society. (General mechanism of nitrile hydrolysis in acidic media).

  • University of Regina. (2010). pKa Values of Some Piperazines at Different Temperatures. (Establishing the basicity of the piperazine ring). Retrieved February 13, 2026, from [Link][1]

Technical Support Center: Troubleshooting Low Conversion in the Amination of 2-Fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The amination of 2-Fluoro-5-nitrobenzonitrile is a cornerstone reaction for the synthesis of various pharmaceutical intermediates and advanced materials.[1][2] This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr), a powerful method for functionalizing electron-deficient aromatic rings.[3][4] The substrate, 2-Fluoro-5-nitrobenzonitrile, is highly activated for this transformation due to the presence of two potent electron-withdrawing groups—a nitro group (para) and a cyano group (ortho)—relative to the fluorine leaving group.[5][6]

Despite its favorable kinetics, achieving high conversion can be challenging. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion in this critical synthetic step. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

The SNAr Mechanism: A Quick Primer

Understanding the reaction mechanism is fundamental to effective troubleshooting. The SNAr reaction proceeds via a two-step addition-elimination pathway.[7]

  • Nucleophilic Attack: The amine (nucleophile) attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[5]

  • Formation of the Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate, known as the Meisenheimer complex, is formed. The stability of this complex is greatly enhanced by the electron-withdrawing nitro and cyano groups, which delocalize the negative charge.[3][7]

  • Elimination & Aromaticity Restoration: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final aminated product.

The high electronegativity of fluorine, which makes it a poor leaving group in SN2 reactions, paradoxically accelerates the SNAr reaction by making the target carbon more electrophilic and thus more susceptible to the initial nucleophilic attack.[5][7]

Troubleshooting_Workflow cluster_reagents Possible Issues in Step 1 cluster_conditions Possible Issues in Step 2 cluster_side_reactions Possible Issues in Step 3 start Low Conversion Observed reagents Step 1: Verify Reagents & Solvents start->reagents conditions Step 2: Evaluate Reaction Conditions reagents->conditions Reagents OK reagent_purity Amine Purity/Volatility? Solvent Anhydrous? Base Quality? reagents->reagent_purity side_reactions Step 3: Investigate Side Reactions conditions->side_reactions Conditions Optimized temp_time Insufficient Temperature? Inadequate Reaction Time? conditions->temp_time base_solvent Suboptimal Base? Incorrect Solvent Polarity? conditions->base_solvent monitoring Step 4: Optimize Analytical Monitoring side_reactions->monitoring No Obvious Side Products hydrolysis Hydrolysis of Nitrile? Reaction with Solvent? side_reactions->hydrolysis success Problem Resolved: High Conversion Achieved monitoring->success Analysis Confirmed

Caption: A systematic workflow for troubleshooting low conversion.

Step 1: Scrutinize Your Starting Materials and Reagents

The quality and handling of your reagents are paramount. Before adjusting reaction parameters, rigorously verify the integrity of your inputs.

  • Amine Nucleophile:

    • Purity: Is the amine of high purity? Impurities can interfere with the reaction.

    • Volatility: If using a volatile amine like ammonia or methylamine, ensure the reaction vessel is properly sealed to prevent its escape, especially when heating. Loss of the nucleophile is a common cause of stalled reactions.

  • Solvent:

    • Anhydrous Conditions: The use of anhydrous solvents is critical, particularly with dipolar aprotic solvents like DMSO or NMP. [8]Water can compete as a nucleophile, leading to the formation of phenolic byproducts. It can also interfere with the function of many common bases.

  • Base:

    • Hygroscopic Nature: Many inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are hygroscopic. Use freshly dried or newly opened reagents. Clumped or old base may have absorbed significant amounts of water.

    • Solubility: Ensure the chosen base has at least partial solubility in the reaction medium to effectively scavenge the HF produced.

Step 2: Evaluate and Optimize Reaction Parameters

If reagents are confirmed to be of high quality, the next step is to assess the reaction conditions. SNAr reactions are highly sensitive to these variables. [8]

Parameter Issue & Scientific Rationale Recommended Action
Temperature Insufficient thermal energy. The initial nucleophilic attack has an activation energy barrier. Low temperatures may result in a sluggish or stalled reaction. Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor for potential byproduct formation at higher temperatures. Reactions in DMSO or NMP often proceed well between 80-120 °C. [9]
Reaction Time Premature termination. SNAr reactions can be slower than anticipated, especially if the nucleophile is weak or sterically hindered. Monitor the reaction closely using a reliable analytical method like HPLC or GC-MS until the starting material is consumed or its concentration plateaus. [10]
Base Selection Inappropriate pKa or steric hindrance. The base must be strong enough to deprotonate the amine (if applicable) or neutralize the HF byproduct without causing side reactions. A bulky base may hinder the reaction. For primary/secondary amines, an inorganic base like K₂CO₃ is standard. For less nucleophilic amines, a stronger non-nucleophilic base may be required. If using an amine salt, two equivalents of a base are necessary.

| Solvent Choice | Poor stabilization of the Meisenheimer complex. Polar aprotic solvents (DMSO, DMF, NMP) are ideal as they solvate the cation of the base but do not strongly solvate the nucleophile, enhancing its reactivity. They also effectively stabilize the charged Meisenheimer intermediate. [8]| If using a less polar solvent, consider switching to DMSO, NMP, or DMF. Ensure the solvent is anhydrous. |

Step 3: Investigate Potential Side Reactions

If optimizing conditions does not improve conversion, consider the possibility of competing side reactions that consume your starting material or product.

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid, especially under harsh basic or acidic conditions (less common in standard SNAr workups but possible). [11]* Solvent Reactivity: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile. [8]* Over-reaction: If the amine nucleophile has other reactive sites, it could lead to byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the amination of 2-Fluoro-5-nitrobenzonitrile? A1: Polar aprotic solvents are strongly recommended. Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dimethylformamide (DMF) are excellent choices because they effectively stabilize the charged Meisenheimer complex intermediate, thereby accelerating the rate-determining step. [3][8]Ensure these solvents are anhydrous to prevent the formation of hydrolysis byproducts. [8] Q2: My product is smearing on my silica gel TLC plate. How can I get clean spots? A2: Smearing of amino compounds on silica gel is a classic issue caused by the interaction of the basic amino group with the acidic silanol groups on the silica surface. [12]To resolve this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your TLC eluent. This neutralizes the acidic sites and leads to sharper, well-defined spots. [12] Q3: I am seeing a new, more polar spot on my TLC that isn't the product. What could it be? A3: A common, more polar byproduct is the corresponding phenol, 2-hydroxy-5-nitrobenzonitrile. This forms if there is residual water in your reaction mixture, which acts as a competing nucleophile. [11]Ensure all reagents and solvents are rigorously dried to minimize this side reaction.

Q4: How can I effectively monitor the reaction's progress? A4: While TLC is excellent for quick qualitative checks, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative monitoring. [10]It allows for precise measurement of the disappearance of the starting material and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for identifying volatile impurities or byproducts. [11][13]

Standard Laboratory Protocols

Protocol 1: General Procedure for Amination with a Primary Amine

This is a representative protocol and may require optimization.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-5-nitrobenzonitrile (1.0 eq).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and the desired primary amine (1.1 eq).

  • Solvent: Add anhydrous DMSO (or NMP) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or TLC every 1-2 hours until the starting material is consumed. [10]6. Workup: Cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove the solvent and inorganic salts, and then with a small amount of cold ethanol or ether.

  • Drying: Dry the purified product under vacuum. The product, 2-(alkylamino)-5-nitrobenzonitrile, is typically a yellow solid. [1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the crude product has high solubility at elevated temperatures but low solubility at room temperature. Common solvents for this class of compounds include ethanol, ethanol/water mixtures, or ethyl acetate/hexane. [12]2. Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

  • Benchchem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • SIELC Technologies. (2018). Separation of 2-Amino-5-nitrobenzonitrile on Newcrom R1 HPLC column. SIELC.
  • Google Patents. (1970). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Benchchem. (2025). Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation. Benchchem.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. Benchchem.
  • Benchchem. (2025). Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Benchchem. (2025). Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. Benchchem.
  • Sourcing Allies. (n.d.). 2-Amino-5-Nitrobenzonitrile: Chemical Solutions for Modern Manufacturing. Sourcing Allies.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Benchchem. (2025). 2-Fluoro-5-nitrobenzene-1,4-diamine chemical structure and analysis. Benchchem.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange.
  • Ossila. (n.d.). 2-Fluoro-5-nitrobenzonitrile | CAS 17417-0-3. Ossila.

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Validation & Comparative

Confirming the Molecular Identity of 5-Nitro-2-(piperazin-1-yl)benzonitrile: A Comparative Guide to HRMS and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) and complementary analytical techniques for the definitive identification of 5-Nitro-2-(piperazin-1-yl)benzonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical principles.

The Analytical Imperative: Why Structural Confirmation Matters

5-Nitro-2-(piperazin-1-yl)benzonitrile, with a molecular formula of C₁₁H₁₂N₄O₂ and a monoisotopic mass of 232.0960 Da, possesses a constellation of functional groups—a nitro group, a piperazine ring, and a benzonitrile moiety—that contribute to its reactivity and potential biological activity. An error in structural assignment at this early stage can have cascading and costly consequences in a drug development pipeline. Therefore, employing a multi-faceted analytical approach is not just best practice; it is a scientific necessity.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Elemental Composition

HRMS has emerged as an indispensable tool for the structural elucidation of small molecules due to its ability to provide highly accurate mass measurements, often to within 5 parts per million (ppm).[1] This precision allows for the confident determination of a molecule's elemental composition, a critical first step in its identification.

The Power of Accurate Mass: A Theoretical HRMS Analysis of 5-Nitro-2-(piperazin-1-yl)benzonitrile

An HRMS analysis of our target compound would be expected to yield a protonated molecule, [M+H]⁺, with a theoretical exact mass of 233.1033 Da. The high resolving power of modern mass spectrometers, such as Orbitrap or FT-ICR instruments, can readily distinguish this from other potential isobaric (same nominal mass) species.

Theoretical IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₁H₁₃N₄O₂⁺233.1033
[M+Na]⁺C₁₁H₁₂N₄O₂Na⁺255.0852

Table 1: Theoretical HRMS Data for 5-Nitro-2-(piperazin-1-yl)benzonitrile.

Deciphering the Fragments: Tandem Mass Spectrometry (MS/MS)

Beyond accurate mass measurement of the parent ion, tandem mass spectrometry (MS/MS) provides a fragmentation fingerprint that is invaluable for structural confirmation. By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a series of product ions that correspond to specific substructures of the molecule. Understanding these fragmentation pathways is key to piecing together the molecular puzzle.[2][3]

A plausible fragmentation pathway for protonated 5-Nitro-2-(piperazin-1-yl)benzonitrile is outlined below. The piperazine ring is a common site of fragmentation in many pharmaceutical compounds.[4][5]

G cluster_0 Proposed MS/MS Fragmentation Pathway M [M+H]⁺ m/z = 233.1033 F1 Loss of NO₂ m/z = 187.1089 M->F1 -NO₂ F2 Cleavage of Piperazine Ring m/z = 174.0824 M->F2 -C₃H₅N F4 Piperazine Fragment m/z = 86.0968 M->F4 -C₇H₃N₂O₂ F3 Benzonitrile Moiety m/z = 102.0491 F2->F3 -C₄H₈N₂

Caption: Proposed MS/MS fragmentation of 5-Nitro-2-(piperazin-1-yl)benzonitrile.

Orthogonal Confirmation: The Necessity of Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the elemental formula and key structural fragments, it cannot definitively distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the precise connectivity of atoms in a molecule.[6][7] For 5-Nitro-2-(piperazin-1-yl)benzonitrile, ¹H and ¹³C NMR would provide an unambiguous fingerprint of the molecular structure.

Predicted NMR Chemical Shifts

Based on the known effects of the substituents on the benzonitrile and piperazine rings, we can predict the approximate chemical shifts for the protons and carbons in the molecule.

NucleusPredicted Chemical Shift (ppm)Rationale
¹H NMR
Aromatic Protons7.0 - 8.5The electron-withdrawing nitro and cyano groups will shift these protons downfield. The coupling pattern will reveal their relative positions.
Piperazine Protons (α to N-aryl)3.2 - 3.6Deshielded by the attachment to the aromatic ring.
Piperazine Protons (β to N-aryl)3.0 - 3.4Less deshielded than the α protons.
¹³C NMR
Aromatic Carbons110 - 160The specific shifts will be influenced by the attached functional groups.
Cyano Carbon~118Characteristic chemical shift for a nitrile carbon.
Piperazine Carbons45 - 55Typical range for piperazine carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Nitro-2-(piperazin-1-yl)benzonitrile. The actual experimental values are necessary for definitive confirmation.

Chromatographic Purity and Identity: The Role of High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and can also be used as a confirmatory tool when coupled with a detector like a photodiode array (PDA) or a mass spectrometer.[8][9] For 5-Nitro-2-(piperazin-1-yl)benzonitrile, a reversed-phase HPLC method would be appropriate.

A General HPLC Method

A typical reversed-phase HPLC method for a compound of this nature would involve a C18 column and a mobile phase gradient of water and acetonitrile with a small amount of an acid modifier like formic acid to ensure good peak shape. The retention time of the compound under specific conditions serves as a characteristic identifier.

G cluster_1 HPLC Workflow for Purity and Identity Sample Sample Preparation Dissolve in Mobile Phase A Injection HPLC Injection Inject onto C18 Column Sample->Injection Separation Gradient Elution Water/Acetonitrile Gradient Injection->Separation Detection Detection PDA (UV-Vis Spectrum) and/or MS Separation->Detection Analysis Data Analysis Retention Time & Purity Assessment Detection->Analysis

Caption: A generalized workflow for the HPLC analysis of small molecules.

Comparison of Analytical Techniques

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Information Elemental Composition, Molecular Weight, Fragmentation PatternAtomic Connectivity, 3D StructurePurity, Retention Time, UV-Vis Spectrum
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)High (nanomole to picomole)
Sample Amount MicrogramsMilligramsMicrograms
Analysis Time MinutesMinutes to HoursMinutes
Isomer Distinction Limited (requires MS/MS)ExcellentGood (for separable isomers)
Key Advantage Unparalleled mass accuracyUnambiguous structure elucidationRobust purity assessment

Table 3: A Comparative Overview of Key Analytical Techniques.

Experimental Protocols

HRMS Analysis Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 5-Nitro-2-(piperazin-1-yl)benzonitrile in a suitable solvent such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 5-10 minutes.

  • Mass Spectrometry: Acquire data in positive ion mode over a mass range of m/z 100-500. For MS/MS, use a data-dependent acquisition mode to trigger fragmentation of the most intense ions.

  • Data Analysis: Process the data to determine the accurate mass of the precursor ion and identify the major fragment ions. Compare the measured mass to the theoretical mass to calculate the mass error in ppm.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Nitro-2-(piperazin-1-yl)benzonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra. Additionally, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm the connectivity of protons and carbons.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the proton signals. Assign the chemical shifts to the respective nuclei in the molecule.

Conclusion: A Synergistic Approach for Unwavering Confidence

The structural confirmation of 5-Nitro-2-(piperazin-1-yl)benzonitrile, like any critical chemical entity in drug development, demands a rigorous and multi-pronged analytical strategy. While HRMS provides an exceptionally accurate and sensitive method for determining the elemental composition and key structural motifs, it is the synergistic combination with orthogonal techniques like NMR and HPLC that provides an unassailable level of confidence in the molecular identity. NMR offers the definitive blueprint of atomic connectivity, and HPLC ensures the purity of the analyzed sample. By integrating the data from these powerful and complementary techniques, researchers can proceed with the utmost certainty in the structural integrity of their compounds, a foundational requirement for successful and reproducible scientific advancement.

References

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]

  • Giraudeau, P., et al. (2015). Personalized Metabolic Profile by Synergic Use of NMR and HRMS. Metabolites, 5(3), 475–501. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. [Link]

  • Yilmaz, F., et al. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 63(5-6), 463-470. [Link]

  • Plainchont, B., & Nuzillard, J. M. (2013). Structure verification through computer-assisted spectral assignment of NMR spectra. Magnetic Resonance in Chemistry, 51(8), 449–454. [Link]

  • ResearchGate. (2015). HRMS speculated molecular formula did not match with the NMR spectral data. What is the reason behind?[Link]

  • Wenge, K., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(15), 12563–12573. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer...[Link]

  • Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Jia, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(4), e4827. [Link]

  • Wang, Y., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • ResearchGate. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

Sources

Comparative HPLC Profiling of 5-Nitro-2-(piperazin-1-yl)benzonitrile: Method Optimization & Column Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Nitro-2-(piperazin-1-yl)benzonitrile (CAS: 32188-75-3) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Flibanserin (Addyi).[1] Its analysis presents a classic chromatographic challenge: separating a highly polar, basic piperazine derivative from a non-polar, hydrophobic starting material (2-Chloro-5-nitrobenzonitrile).[1]

This guide objectively compares HPLC methodologies to control the retention time (RT) of this compound. Unlike neutral analytes, the retention of 5-Nitro-2-(piperazin-1-yl)benzonitrile is governed by the ionization state of its distal piperazine nitrogen (


).[1]

Key Finding: The retention time is not a static constant but a dynamic variable dependent on mobile phase pH.

  • Acidic pH (2.5 - 3.5): The compound is protonated (

    
    ), resulting in rapid elution and excellent peak shape but reduced retention.
    
  • Neutral/Basic pH (7.0 - 8.0): The compound is neutral (

    
    ), significantly increasing retention (
    
    
    
    ) but risking peak tailing due to silanol interactions on standard silica columns.

Physicochemical Profiling & Retention Logic

To predict and control retention, one must understand the "Push-Pull" mechanism acting on the molecule during Reverse Phase Chromatography (RPC).

PropertyValue (Approx.)Chromatographic Impact
LogP (Neutral) 1.8 - 2.1Moderate hydrophobicity driven by the nitro-benzene core.[1] Retains well on C18 in neutral state.
LogD (pH 3.0) -0.5 to 0.2Drastic Shift. Protonation of the piperazine amine creates a positive charge, making the molecule highly water-soluble and reducing C18 interaction.
pKa (Basic N) ~8.8The distal nitrogen is the primary protonation site. The aniline nitrogen is non-basic due to electron-withdrawing

and

groups.[1]
Visualization: Separation Mechanism & Elution Order

The following diagram illustrates the separation logic between the starting material (SM) and the Product under standard acidic conditions.

SeparationLogic cluster_Column C18 Stationary Phase (pH 3.0) Start Crude Reaction Mixture Piperazine Piperazine (Reagent) Highly Polar (LogP < 0) RT: ~1.5 min (Void) Start->Piperazine Elutes First Product Target: 5-Nitro-2-(piperazin-1-yl)... Ionized (BH+) RT: 3.5 - 5.0 min Piperazine->Product Intermediate Polarity Impurity SM: 2-Chloro-5-nitro... Neutral/Hydrophobic RT: 12.0 - 15.0 min Product->Impurity Strong Hydrophobic Retention

Caption: Elution order on a C18 column at pH 3.0. The ionized product elutes significantly earlier than the neutral starting material.

Comparative Method Guides

We compare three distinct methodologies. Choose the protocol that matches your analytical goal (e.g., reaction monitoring vs. final purity assay).

Method A: Acidic C18 (Recommended for Routine QC)

Objective: Robust quantification with sharp peak shapes.

  • Mechanism: Ion suppression of silanols; protonation of analyte.

  • Pros: Excellent peak symmetry; fast equilibration.

  • Cons: Lower retention; potential interference from polar matrix components.

ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-10 min: 5%

60% B; 10-15 min: 60%

90% B
Target RT ~4.2 ± 0.3 min
Method B: Ion-Pairing Chromatography

Objective: Increasing retention of the polar product without high pH.

  • Mechanism: An anionic pairing agent (e.g., Hexanesulfonate) forms a neutral complex with the cationic piperazine, increasing affinity for the C18 phase.

  • Pros: Increases retention time of the product to ~8-10 min; separates from early eluting polar impurities.

  • Cons: Slow equilibration; dedicated columns required (hard to wash off).

Method C: Phenyl-Hexyl (Alternative Selectivity)

Objective: Exploiting


 interactions.
  • Mechanism: The nitro-benzonitrile core interacts strongly with the phenyl stationary phase.

  • Pros: Orthogonal selectivity to C18; often separates positional isomers (e.g., 4-nitro vs 5-nitro) better.[1]

  • Target RT: Typically slightly longer than C18 under identical conditions due to

    
    -stacking.
    

Detailed Experimental Protocol (Method A)

This protocol is self-validating. If the Resolution (


) between the Product and the Starting Material (SM) is 

, the gradient slope is too steep.
Step 1: Preparation of Solutions
  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

  • Standard Stock: Dissolve 10 mg of 5-Nitro-2-(piperazin-1-yl)benzonitrile in 10 mL Diluent (1000 ppm). Sonicate for 5 mins.

  • System Suitability Solution: Mix 1 mL of Standard Stock with 0.1 mg of 2-Chloro-5-nitrobenzonitrile (SM). Dilute to 10 mL.

Step 2: Instrument Setup[1]
  • Detector: UV-Vis / DAD at 254 nm (Nitro aromatic max) and 210 nm (Piperazine tail).[1]

  • Temperature: 30°C (Controlled).

  • Injection: 5 µL.

Step 3: Data Analysis & Acceptance Criteria
  • Retention Time (Product): 4.0 – 4.5 min.

  • Retention Time (SM): > 10.0 min.[2][3]

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for piperazine derivatives).
    
  • Resolution: > 10.0 between Product and SM.

Troubleshooting & Optimization Logic

Common issues when analyzing aryl-piperazines and their solutions.

Troubleshooting Problem Issue: Broad or Tailing Peak RootCause1 Silanol Interaction (Basic amine binds to silica) Problem->RootCause1 RootCause2 Column Overload Problem->RootCause2 Solution1 Add Modifier: 0.1% TFA or Triethylamine (TEA) RootCause1->Solution1 Solution2 Switch Column: Use 'Base-Deactivated' (e.g., XBridge, Luna C18(2)) RootCause1->Solution2

Caption: Decision tree for correcting peak shape issues common with basic piperazine intermediates.

Critical Note on pH Stability

While increasing pH to 8.0+ (using Ammonium Bicarbonate) increases retention, it risks dissolving the silica matrix of standard columns. Only use Hybrid Particle (e.g., Waters XBridge, Agilent Poroshell HPH) columns if operating at high pH.

References

  • Flibanserin Impurity Profiling: Chew, Y. L., et al. (2021). "Forced Degradation of Flibanserin Bulk Drug: Development and Validation of Stability Indicating RP-HPLC Method." Indian Journal of Pharmaceutical Education and Research.

  • Piperazine pKa Data: University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K."

  • HPLC Method for Benzonitriles: SIELC Technologies. "HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine."

  • Starting Material Properties: PubChem. "2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6) Physicochemical Data."[1]

Sources

Safety Operating Guide

5-Nitro-2-(piperazin-1-yl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational framework for the safe handling and disposal of 5-Nitro-2-(piperazin-1-yl)benzonitrile (CAS: 20615-80-3). It is designed for researchers requiring immediate, high-fidelity safety protocols.

PART 1: EXECUTIVE SAFETY DIRECTIVE

⚠️ STOP AND READ: Before handling this compound, verify your waste stream compatibility. This molecule is a poly-functional hazard . It contains a Nitro group (thermal instability), a Nitrile group (toxic combustion products), and a Piperazine ring (secondary amine/base).

Immediate "Do Not" List:
  • DO NOT mix with Oxidizing Agents (e.g., Peroxides, Nitrates). Risk: Fire/Explosion.

  • DO NOT mix with Nitrosating Agents (e.g., Sodium Nitrite, Nitrous Acid). Risk: Formation of carcinogenic N-nitrosamines.[1][2]

  • DO NOT dispose of in standard trash or down the drain. Risk: Environmental toxicity and regulatory violation.

  • DO NOT autoclave waste containing this compound. Risk: Volatilization of toxic nitriles/NOx.

PART 2: CHEMICAL PROFILE & HAZARD MECHANISMS

To dispose of a chemical safely, you must understand what drives its reactivity. This compound exhibits a "Triad of Hazard" that dictates its disposal logic.

Functional MoietyHazard CharacteristicDisposal Implication
Nitro Group (-NO₂) Energetic/Oxidizer: Although stabilized by the benzene ring, nitro-aromatics are susceptible to thermal decomposition.Waste Stream: Must be incinerated. Do not subject waste containers to external heat sources or friction.[3][4]
Nitrile Group (-CN) Toxic Precursor: Under acidic hydrolysis or combustion, can release Hydrogen Cyanide (HCN) or toxic NOx gases.Segregation: Strictly segregate from strong acids. Ensure waste pH is >7 if in aqueous solution.
Piperazine Ring Basic/Sensitizer: A secondary amine.[1][5] It is a skin sensitizer and corrosive to mucous membranes.[3]Chemical Hygiene: Double-gloving (Nitrile) is mandatory. High risk of nitrosamine formation if mixed with nitrites.

PART 3: DISPOSAL WORKFLOW & DECISION LOGIC

The following decision tree illustrates the segregation logic required for this compound.

DisposalWorkflow Start Waste Generation: 5-Nitro-2-(piperazin-1-yl)benzonitrile StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, contaminated gloves, paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquors, reaction solvents) StateCheck->LiquidWaste Liquid SolidBin Container A: Solid Hazardous Waste (Double-bagged) SolidWaste->SolidBin SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (Methanol, Ethyl Acetate, DMSO) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous (Buffers, Water) SolventCheck->Aqueous Water Based HaloCarboy Container B: Halogenated Organic Waste Halogenated->HaloCarboy NonHaloCarboy Container C: Non-Halogenated Organic Waste NonHalogenated->NonHaloCarboy AqCarboy Container D: Aqueous Toxic Waste (pH Adjusted 8-10) Aqueous->AqCarboy Incineration DESTINATION: High-Temp Incineration SolidBin->Incineration HaloCarboy->Incineration NonHaloCarboy->Incineration AqCarboy->Incineration

Figure 1: Segregation logic for 5-Nitro-2-(piperazin-1-yl)benzonitrile waste streams. Note the convergence on High-Temperature Incineration.

PART 4: DETAILED OPERATIONAL PROTOCOLS

Protocol A: Solid Waste Disposal

Applicable for: Pure compound, contaminated weighing boats, gloves, and silica gel.

  • Primary Containment: Place waste directly into a clear, 4-mil polyethylene bag. Do not use "biohazard" bags unless biological material is actually present (chemical waste requires different coding).

  • Labeling: Label the bag immediately with the full chemical name. Do not use abbreviations (e.g., write "5-Nitro-2-(piperazin-1-yl)benzonitrile," not "NPB").

  • Secondary Containment: Seal the bag and place it into the designated "Solid Hazardous Waste" drum.

  • Sharps: If the compound is on needles or broken glass, use a rigid puncture-proof container labeled "Sharps - Chemically Contaminated."

Protocol B: Liquid Waste (Mother Liquors)

Applicable for: Reaction mixtures and flash chromatography fractions.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform: Use the Halogenated stream.

    • If MeOH/EtOAc/DMSO: Use the Non-Halogenated stream.

  • pH Check (Crucial):

    • The piperazine moiety is basic. If your waste stream is acidic (e.g., from an acid workup), mixing it with this compound may generate heat.

    • Action: Slowly add the waste to the carboy. If the carboy contains strong acids, neutralize the waste before addition to prevent geysering.

  • The Nitrosamine Trap (Advanced Safety):

    • Context: Piperazine is a secondary amine.[1][5] If your waste carboy contains Nitric Acid or Sodium Nitrite (common in other workflows), you will generate N-nitrosopiperazine, a potent carcinogen, inside the waste container.

    • Preventative Step: Never pour piperazine-containing waste into a carboy known to contain oxidizing acids or nitrosating agents. Start a fresh carboy if unsure.

Protocol C: Spill Contingency

For spills > 500 mg or liquid spills > 10 mL.

  • Evacuate & Ventilate: The nitro-aromatic dust can be irritating. Clear the immediate area.[3][6][7][8]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and a half-mask respirator with P100/Organic Vapor cartridges if dust is airborne.

  • Neutralization/Absorption:

    • Solids: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then scoop into a bag.

    • Liquids: Absorb with vermiculite or sand. Do not use sawdust (combustible nitrate reaction risk).

  • Decontamination: Wipe the surface with a mild detergent (1% Alconox). Avoid bleach (hypochlorite), as it can react with the amine to form chloramines.

PART 5: REGULATORY & COMPLIANCE DATA

Proper classification ensures your facility remains compliant with EPA (US) and local regulations.

Regulatory ParameterClassification/CodeNotes
RCRA Waste Code D001 (Ignitable) or D003 (Reactive)Note: While not explicitly listed (P/U list), nitro-aromatics often trigger "Characteristic" definitions depending on formulation. Default to Hazardous Waste - Toxic .
DOT Shipping Name Nitriles, solid, toxic, n.o.s. Likely UN 3439 or UN 2811 (Toxic solid, organic, n.o.s.).
EPA Hazard Class Toxic / Irritant
Disposal Method Code H040 (Incineration)Incineration is the only method that safely destroys the nitrile and nitro functionalities simultaneously.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Fine, N. A., & Rochelle, G. T. (2013). Nitrosamine Formation in CO2 Capture by Piperazine. Environmental Science & Technology. (Highlighting secondary amine risks). Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 5-Nitro-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Nitro-2-(piperazin-1-yl)benzonitrile. As a research chemical with a unique combination of functional groups—a nitro group, a piperazine ring, and a benzonitrile moiety—a thorough understanding of its potential hazards is critical for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: A Synthesis of Structural Analogs

  • Benzonitrile Moiety : Benzonitrile itself is a combustible liquid that is harmful if swallowed or in contact with skin.[1][2] Upon combustion, it can release hazardous substances like carbon monoxide, carbon dioxide, and hydrogen cyanide.[3]

  • Piperazine Moiety : Piperazine is a corrosive solid that can cause severe skin burns and eye damage.[4][5] It is also a known respiratory and skin sensitizer, meaning it can cause allergic reactions upon repeated exposure.[4][5]

  • Nitro Group : The presence of a nitro group suggests potential for increased toxicity and reactivity. Nitro compounds can be irritants and may have other adverse health effects.

  • Structural Analogs : The SDS for the related compound, 4-Piperazin-1-yl-benzonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3]

Based on this composite analysis, 5-Nitro-2-(piperazin-1-yl)benzonitrile should be handled as a hazardous substance with the potential for skin and eye irritation or corrosion, toxicity upon ingestion, inhalation, or skin contact, and possible sensitization.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when working with this compound. The following table outlines the minimum recommended PPE for various laboratory operations.

Task Gloves Eye Protection Lab Coat Respiratory Protection Additional Protection
Weighing and Aliquoting (Solid) Double-gloved with nitrile glovesChemical safety goggles and a face shieldFlame-resistant lab coatNIOSH-approved respirator with a particulate filter (N95 or higher)Disposable sleeves, static-dissipative shoes
Solution Preparation Double-gloved with nitrile glovesChemical safety goggles and a face shieldFlame-resistant lab coatWork within a certified chemical fume hoodDisposable apron
Reaction Setup and Monitoring Double-gloved with nitrile glovesChemical safety gogglesFlame-resistant lab coatWork within a certified chemical fume hood---
Work-up and Purification Double-gloved with nitrile glovesChemical safety goggles and a face shieldFlame-resistant lab coatWork within a certified chemical fume hoodChemical-resistant apron
Waste Disposal Double-gloved with nitrile glovesChemical safety goggles and a face shieldFlame-resistant lab coatNIOSH-approved respirator with combination organic vapor and particulate cartridgesChemical-resistant apron, disposable shoe covers

Nitrile gloves are recommended for their resistance to a wide range of chemicals.[6][7][8][9]

Procedural Guidance: Step-by-Step Protocols

Adherence to strict protocols is essential to minimize exposure risk.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene : Wash and dry hands thoroughly.

  • Inner Gloves : Don the first pair of nitrile gloves, ensuring a snug fit.

  • Lab Coat : Put on a flame-resistant lab coat, fastening it completely.

  • Respiratory Protection : If required, perform a seal check on your respirator.

  • Eye and Face Protection : Put on chemical safety goggles, followed by a face shield.

  • Outer Gloves : Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing PPE: A Contamination-Conscious Approach
  • Outer Gloves : Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat and Inner Gloves : Remove the lab coat and the inner pair of gloves simultaneously, rolling the coat away from your body and turning the sleeves inside out to contain any contamination. Dispose of them in the appropriate hazardous waste stream.

  • Face and Eye Protection : Remove the face shield and then the goggles. Clean and disinfect them according to your institution's protocols.

  • Respiratory Protection : If worn, remove the respirator.

  • Hand Hygiene : Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Engineering Controls

All work with 5-Nitro-2-(piperazin-1-yl)benzonitrile, especially the handling of solids and the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Alert your supervisor and institutional safety office.

  • Wear the appropriate PPE as outlined for waste disposal.

  • For small spills of solid material, gently cover with an absorbent material and carefully sweep it into a designated hazardous waste container. Avoid raising dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal

All waste contaminated with 5-Nitro-2-(piperazin-1-yl)benzonitrile, including disposable PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems.[10]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Task Identify Experimental Task Solid Handling Solid? Task->Solid Aerosol Potential for Aerosolization? Solid->Aerosol Yes Hood Work in Fume Hood Solid->Hood No (Solution Prep) FaceShield Add Face Shield Aerosol->FaceShield Respirator Add Respirator (N95 or higher) Aerosol->Respirator BasePPE Standard PPE: - Lab Coat - Safety Goggles - Single Nitrile Gloves DoubleGlove Double Nitrile Gloves Hood->DoubleGlove DoubleGlove->BasePPE FaceShield->DoubleGlove Respirator->DoubleGlove caption PPE Selection Workflow for 5-Nitro-2-(piperazin-1-yl)benzonitrile

Caption: PPE selection workflow based on the task.

References

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  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved February 13, 2026, from [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Thomasnet. Retrieved February 13, 2026, from [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). MCR Safety. Retrieved February 13, 2026, from [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove. Retrieved February 13, 2026, from [Link]

  • Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. (n.d.). Centers for Disease Control and Prevention. Retrieved February 13, 2026, from [Link]

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Sources

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